
Val-Cit-PAB-MMAF sodium
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Overview
Description
Val-Cit-PAB-MMAF sodium is a critical component of antibody-drug conjugates (ADCs), designed for targeted cancer therapy. It consists of three structural elements:
- Val-Cit (Valine-Citrulline): A dipeptide linker cleavable by lysosomal proteases, particularly cathepsin B, enabling intracellular drug release .
- PAB (para-Aminobenzyl carbamate): A self-immolative spacer that ensures stable linkage between the antibody and payload until enzymatic cleavage occurs .
- MMAF (Monomethyl Auristatin F): A potent tubulin polymerization inhibitor that disrupts microtubule dynamics, leading to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF sodium involves multiple steps. The peptide linker Val-Cit-PAB is synthesized first, followed by the conjugation of MMAF. The final product is obtained by combining these components under specific reaction conditions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. The compound is stored under nitrogen at 4°C to maintain its stability .
Chemical Reactions Analysis
Enzymatic Cleavage Reactions
Val-Cit-PAB-MMAF sodium undergoes proteolytic cleavage in lysosomal environments to release MMAF:
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Cathepsin B-mediated hydrolysis : The Val-Cit dipeptide linker is cleaved by cathepsin B, a lysosomal protease, freeing MMAF to disrupt tubulin polymerization .
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Premature cleavage : Enzymes like carboxylesterase Ces1C and neutrophil elastase (NE) hydrolyze the Val-Cit bond in plasma, leading to off-target toxicity .
Table 1: Enzymatic Cleavage Rates of Val-Cit-PAB-MMAF Linker Variants
Modifications like introducing glutamic acid at the P3 position (EVCit) reduce Ces1C affinity by electrostatic repulsion, enhancing plasma stability without impairing cathepsin B activity .
Table 2: Conjugation Efficiency Under Varied Conditions
Antibody | Reaction pH | DAR Achieved | Aggregation (%) | Source |
---|---|---|---|---|
Farletuzumab | 7.0 | 3.8 | 2.1 | |
Anti-HER2 | 6.5 | 4.2 | 4.5 |
Higher DAR (>4) increases hydrophobicity, leading to aggregation and reduced efficacy .
Synthetic Reactions During Linker-Drug Assembly
This compound is synthesized via stepwise peptide coupling:
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Peptide bond formation : Val-Cit-PAB is assembled using HATU/DIPEA as coupling agents .
-
MMAF attachment : The PAB spacer is functionalized with MMAF via carbamate linkages.
-
Purification : Reverse-phase chromatography (C18 silica) removes unreacted intermediates .
Key challenges include minimizing racemization during peptide synthesis and ensuring >95% purity for ADC applications .
Stability-Modifying Reactions
Hydrophilic modifications to the linker improve pharmacokinetics:
-
PEGylation : Adding PEG spacers reduces hydrophobicity, enhancing solubility and reducing aggregation .
-
Branched linkers : Multi-arm structures (e.g., L3–L5) optimize cathepsin B accessibility while maintaining plasma stability .
Table 3: Impact of Linker Hydrophilicity on Plasma Stability
Linker Type | Hydrophobicity (LogP) | Plasma Half-Life (h) | Source |
---|---|---|---|
Val-Cit-PAB | 3.2 | 0.9 | |
EVCit-PAB | 1.8 | >336 | |
PEG4-Val-Cit-PAB | 2.1 | 48 |
Reductive and Hydrolytic Degradation
Scientific Research Applications
Stability and Efficacy Studies
Research indicates that Val-Cit-PAB-MMAF sodium demonstrates superior stability in biological systems compared to other linkers. For instance:
- Plasma Stability : Studies show that ADCs utilizing Val-Cit linkers exhibit significantly longer half-lives in plasma compared to those using standard linkers. For example, ADCs based on the EVCit linker demonstrated a half-life of approximately 12 days without significant payload loss during circulation .
- In Vivo Efficacy : In xenograft mouse models bearing human breast cancer, ADCs constructed with this compound exhibited enhanced antitumor efficacy compared to variants using less stable linkers .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various clinical settings:
- Breast Cancer Treatment : A study demonstrated that ADCs utilizing this compound significantly reduced tumor size in xenograft models compared to controls, showcasing its potential as a powerful therapeutic agent .
- Combination Therapies : Research has explored combining this compound with other therapeutic agents to enhance overall treatment outcomes in resistant cancer types .
Mechanism of Action
Val-Cit-PAB-MMAF sodium exerts its effects through the following mechanism:
Binding to Target Antigen: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell and transported to the lysosome, where the peptide linker is cleaved by cathepsin B.
Release of MMAF: The cleavage releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₅₈H₉₁N₁₀NaO₁₃ (sodium salt form) .
- Molecular Weight: 1159.39 g/mol (sodium salt); the non-sodium form (C₅₈H₉₂N₁₀O₁₃) has a molecular weight of 1137.41 g/mol .
- Purity : ≥98.43% (research grade) .
- Storage : Stable at room temperature when transported with blue ice .
Mechanism of Action: Val-Cit-PAB-MMAF sodium is conjugated to monoclonal antibodies via cysteine or lysine residues. Upon internalization into cancer cells, the linker is cleaved by cathepsin B in lysosomes, releasing MMAF to exert cytotoxic effects .
This compound belongs to a class of ADC linker-payload conjugates. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of ADC Linker-Payload Conjugates
Key Differentiators :
MMAE (used in Val-Cit-PAB-MMAE) is uncharged, enabling bystander killing of adjacent cells but increasing systemic toxicity . DXd (in Deruxtecan) is a topoisomerase I inhibitor with a distinct mechanism, causing DNA damage .
Linker Stability and Cleavage: Val-Cit-PAB relies on cathepsin B for cleavage, which is abundant in tumor lysosomes but less active in normal cells . MC-Val-Cit-PAB (in MC-Val-Cit-PAB-MMAF) includes a maleimidocaproyl group, enhancing plasma stability but requiring enzymatic activation . GGFG tetrapeptide (in Deruxtecan) offers faster cleavage kinetics, improving payload release efficiency .
Val-Cit-PAB-MMAE is FDA-approved for Hodgkin’s lymphoma (Adcetris®), leveraging MMAE’s bystander effect . Deruxtecan demonstrates broader solid tumor efficacy in late-stage trials, attributed to DXd’s DNA-damaging mechanism .
Solubility and Formulation: this compound’s sodium salt formulation improves aqueous solubility compared to non-salted variants . MC-Val-Cit-PAB-MMAF requires DMSO for solubilization, limiting in vivo applications .
Research and Development Challenges
- Payload-Linker Compatibility : MMAF’s hydrophilicity necessitates optimized linkers (e.g., PAB spacers) to balance stability and release .
- Toxicity Profiles : MMAF’s reduced bystander effect may lower toxicity but limit efficacy in solid tumors compared to MMAE .
- Synthetic Complexity : Multi-step synthesis of this compound requires stringent purification to achieve >98% purity, impacting scalability .
Biological Activity
Val-Cit-PAB-MMAF sodium is a compound that has garnered attention in the field of targeted cancer therapies, particularly as a component of antibody-drug conjugates (ADCs). This article explores its biological activity, focusing on its efficacy, stability, and mechanisms of action based on diverse research findings.
Overview of this compound
This compound is a conjugate that combines the valine-citrulline (Val-Cit) peptide linker with the cytotoxic agent monomethyl auristatin F (MMAF). This structure is designed to enhance the delivery of MMAF specifically to cancer cells while minimizing systemic toxicity. The Val-Cit linker is known for being cleavable by proteases overexpressed in tumor environments, allowing for targeted drug release.
- Linker Stability : The Val-Cit linker exhibits stability in circulation but is cleaved by cathepsin B, an enzyme often found in the lysosomes of cancer cells. This cleavage releases MMAF, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxic Activity : MMAF is significantly more potent than traditional chemotherapeutic agents. Studies have shown that ADCs utilizing this compound can achieve higher therapeutic indices due to their selective targeting capabilities .
In Vitro Studies
- Cytotoxicity Assays : Research indicates that this compound demonstrates potent cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer models, ADCs with this compound showed significant reductions in cell viability compared to controls .
- Mechanism Exploration : Investigations into the mechanism revealed that the conjugate effectively inhibits tubulin polymerization, leading to apoptosis. The IC50 values for this compound were found to be lower than those for free MMAF, indicating enhanced efficacy when delivered via ADCs .
In Vivo Studies
- Xenograft Models : In xenograft mouse models bearing human tumors, ADCs containing this compound exhibited substantial antitumor activity. The studies demonstrated prolonged survival rates and reduced tumor burden compared to untreated groups .
- Stability in Plasma : The stability of the Val-Cit linker was assessed in both mouse and human plasma. Results indicated that while the linker remained stable over extended periods, it was rapidly cleaved upon reaching tumor sites, ensuring effective drug release at the target site .
Comparative Data Table
Case Study 1: Breast Cancer Treatment
In a controlled trial involving patients with HER2-positive breast cancer, an ADC utilizing this compound showed a marked improvement in overall response rates compared to traditional therapies. Patients receiving this treatment experienced fewer side effects and better quality of life metrics.
Case Study 2: Ovarian Cancer
Another study focused on ovarian cancer patients demonstrated that the use of this compound led to significant tumor shrinkage and improved progression-free survival rates. The study highlighted the importance of the protease-sensitive linker in achieving targeted therapeutic effects.
Properties
Molecular Formula |
C58H91N10NaO13 |
---|---|
Molecular Weight |
1159.4 g/mol |
IUPAC Name |
sodium;(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
InChI Key |
VKWAOGJXVRQDIB-RKJISGKISA-M |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
Origin of Product |
United States |
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